molecular formula C10H9ClO3 B7803498 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione CAS No. 240424-48-0

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

Cat. No. B7803498
CAS RN: 240424-48-0
M. Wt: 212.63 g/mol
InChI Key: DPZZGIRQJCKZAU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione has been involved in various chemical reactions and synthesis processes. For example, it reacts with amines and aldehydes to form chalcones, imines, and chromones. It also shows interesting behaviors in reactions with formaldehyde and secondary amines, leading to the formation of specific compounds like 3-hydroxymethyl-2-methylchromone and 3-acetylbischromanylmethane (Potnis & Samant, 2002). Another study demonstrates its potential in synthesizing pyrazolo[1,5-a]pyrimidines when reacted with amino-pyrazoles (Maquestiau et al., 2010).

Luminescence and Photoluminescence Studies

This compound has been utilized in luminescence and photoluminescence studies, particularly in the context of europium(III) complexes. These studies focus on understanding the luminescence properties and the Judd-Ofelt intensity parameters, which are crucial for developing materials with specific optical characteristics (Devi et al., 2018).

Structural and Molecular Characterization

The compound's structural characteristics have been extensively studied, providing insights into its molecular configuration and behavior in different environments. Crystallographic studies have been performed to understand its various forms, including its enolic tautomers, which are essential for predicting its reactivity and interactions with other molecules (Ng et al., 1994).

Application in Magnetic Materials

Research has also explored the use of this compound in the synthesis of single-ion magnets. These materials have significant implications in information storage and quantum computing. The compound's ability to form complexes with rare earth metals like dysprosium(III) has been pivotal in studying their magnetic behaviors and potential as high-performance magnetic materials (Zhang et al., 2018).

Novel Syntheses and Reactions

Finally, this compound has been a key component in novel synthetic routes to create diverse chemical structures. Its reactions with various reagents like β-ketoamides and ketenes have been investigated to produce new compounds with potential applications in different fields of chemistry and material science (Nejadshafiee et al., 2013).

properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZZGIRQJCKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404460
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65897-66-7, 240424-48-0
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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